Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
Description
Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate (synonyms: [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester) is a biphenyl-based compound featuring a central isoxazole ring substituted with a 3-methyl group and a phenylsulfonamido moiety.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-24(29)17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)26-25(18(2)27-33-26)28-34(30,31)23-7-5-4-6-8-23/h4-16,28H,3,17H2,1-2H3 |
InChI Key |
FXOLPYONSBZJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate using an organocatalyst like DABCO in an aqueous medium.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of aniline derivatives followed by coupling with the isoxazole ring.
Formation of the Biphenyl Core: This can be synthesized through Suzuki coupling reactions involving aryl halides and boronic acids.
Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing isoxazole rings exhibit notable antimicrobial activity. A study on related isoxazole derivatives demonstrated effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans . This suggests that Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate may also possess similar antimicrobial properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, para-amino benzoic acid analogs have shown promise in inhibiting cancer cell proliferation . The specific mechanisms through which this compound may exert anticancer effects warrant further investigation.
Therapeutic Applications
Given its structural characteristics, this compound could be explored for various therapeutic applications:
- Antimicrobial Agents : Its potential to combat bacterial and fungal infections makes it a candidate for development as an antimicrobial agent.
- Anticancer Drugs : The compound's ability to inhibit tumor growth could position it as a novel anticancer drug.
- Anti-inflammatory Agents : Isoxazole derivatives are known for their anti-inflammatory properties; thus, this compound may also be effective in treating inflammatory conditions.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa, suggesting a potential framework for testing this compound in similar assays .
Case Study 2: Anticancer Efficacy
In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells. For instance, derivatives of para-amino benzoic acid showed IC50 values indicating potent activity against specific cancer cell lines . Future studies could focus on the specific effects of this compound on various cancer models.
Mechanism of Action
The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison with key analogs:
BMS-986020 (Phase 2 candidate for pulmonary fibrosis)
- Structure: (R)-1-(4′-(3-methyl-4-(((1-phenylethoxy)carbonyl)amino)isoxazol-5-yl)-[1,1′-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.
- Key Differences: Replaces the ethyl ester with a cyclopropane carboxylic acid group. The biphenyl moiety is retained, but the sulfonamido group is substituted with a phenylethoxy carbonylamino group.
- Functional Impact: The carboxylic acid group in BMS-986020 improves water solubility compared to the ethyl ester in the target compound.
Triazole-Based Sulfonamide Derivatives
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone.
- Key Differences :
- Replaces the isoxazole ring with a 1,2,4-triazole core.
- Retains the phenylsulfonyl group but incorporates a difluorophenyl substituent.
- Functional Impact :
Pyridazine and Isoxazole Ester Derivatives
- Examples: I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
- Key Differences: These analogs feature pyridazine or isoxazole rings linked to phenethylamino or phenethylthio groups. Lack the biphenyl and phenylsulfonamido motifs.
- Functional Impact: Amino or thioether linkers may alter binding affinity to targets like kinases or GPCRs. Simplified structures may reduce synthetic complexity compared to the target compound .
Tetrazole-Containing Biphenyl Esters
- Example : Ethyl 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.
- Key Differences: Incorporates a tetrazole ring (acidic proton donor) instead of isoxazole. Includes a dihydropyrimidinone core absent in the target compound.
- Functional Impact: Tetrazole groups mimic carboxylic acids, enhancing solubility and bioavailability. The dihydropyrimidinone moiety may confer hydrogen-bonding interactions in enzyme inhibition .
Research Implications and Gaps
While the target compound shares structural features with clinically relevant molecules, direct biological data (e.g., IC50, in vivo efficacy) are absent in the provided evidence. Further studies should explore:
- Structure-Activity Relationships (SAR) : Impact of the phenylsulfonamido group versus carbamate/amide substitutions.
- Pharmacokinetics : Role of the ethyl ester in bioavailability compared to carboxylic acid derivatives.
- Therapeutic Potential: Screening against fibrosis or inflammation targets (e.g., LPA1, COX-2).
Biological Activity
Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate, also known by its CAS number 1423683-55-9, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and various biological effects based on recent research findings.
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 476.54 g/mol
- CAS Number : 1423683-55-9
Biological Activity
This compound has been studied for several biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Research indicates that it may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.
- Anti-inflammatory Properties : Studies have demonstrated that this compound can reduce inflammation markers in cellular models, suggesting a potential use in treating inflammatory diseases.
- Antibacterial and Antiviral Effects : Preliminary data suggest that this compound exhibits antibacterial and antiviral properties, making it a candidate for further investigation in infectious disease treatment.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in tumor progression and inflammation.
- Receptor Modulation : It appears to interact with specific receptors that mediate cellular responses to stress and inflammation, although the exact receptor targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
Recent Research Findings
- Anticancer Studies : A study published in September 2023 reported that this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Inflammation Research : Another study highlighted its ability to modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
- Antimicrobial Activity : Research conducted on various bacterial strains revealed that the compound demonstrated significant inhibitory effects, suggesting its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
